6-Carboxyl-4-phenyl-3,4-dihydrocoumarin
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-4-phenyl-3,4-dihydrochromene-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-15-9-12(10-4-2-1-3-5-10)13-8-11(16(18)19)6-7-14(13)20-15/h1-8,12H,9H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIYMVVVMUZHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)C(=O)O)OC1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432569 | |
| Record name | 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356782-33-7 | |
| Record name | 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00432569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations of Dihydrocoumarin Synthesis and Reactivity
Elucidation of Reaction Mechanisms in Cascade and Tandem Processes
The synthesis of 3,4-dihydrocoumarins is often achieved through elegant cascade or tandem reactions, which involve multiple bond-forming events in a single operation without the isolation of intermediates. wikipedia.orgrsc.org These processes are highly efficient and atom-economical. wikipedia.org
A prevalent strategy for constructing the 3,4-dihydrocoumarin scaffold is the [4+2] cycloaddition of ortho-quinone methides (o-QMs). nih.gov These reactive intermediates can be generated in situ from various precursors. One such method involves the C-H oxidation of 2-alkyl phenols. nih.gov For instance, the reaction of a 2-benzyl phenol (B47542) with an oxazolone (B7731731) can proceed via a C-H oxidation/conjugate addition/cyclization cascade. nih.gov This sequence is initiated by the oxidation of the phenol to generate an o-QM, which then undergoes a conjugate addition with the oxazolone, followed by an intramolecular cyclization to yield the dihydrocoumarin (B191007). nih.gov
Another notable cascade process involves the Er(OTf)₃-catalyzed reaction of para-quinone methides (p-QMs) with 1,3-dicarbonyl compounds. nih.gov The proposed mechanism commences with a 1,6-addition of the 1,3-dicarbonyl compound to the p-QM, forming a key intermediate. This intermediate then undergoes an intramolecular transesterification between the phenolic hydroxyl group and a carboxylate group to furnish the 4-aryl-3,4-dihydrocoumarin. nih.gov
Tandem reactions, a subset of cascade reactions, are also employed in dihydrocoumarin synthesis. wikipedia.org These sequences often involve an initial reaction that creates the functionality necessary for a subsequent, spontaneous transformation. wikipedia.org For example, a tandem [4+2]/[3+2] cycloaddition has been mechanistically studied, where an initial Diels-Alder reaction is followed by a retro-[3+2] cycloaddition and a final intermolecular or intramolecular [3+2] cycloaddition. researchgate.netnih.gov While not directly applied to 6-carboxyl-4-phenyl-3,4-dihydrocoumarin in the provided context, these mechanistic principles are broadly applicable to complex heterocyclic synthesis.
Role of Various Catalytic Systems in Directing Reaction Pathways
The choice of catalyst is paramount in directing the outcome of dihydrocoumarin synthesis, influencing both yield and selectivity. A diverse array of catalytic systems, including organocatalysts, transition metal catalysts, and Brønsted acids, have been successfully employed. nih.govbenthamdirect.comacs.org
Organocatalysts: Chiral organocatalysts have emerged as powerful tools for the asymmetric synthesis of dihydrocoumarins. benthamdirect.com Chiral phosphoric acids, for example, can catalyze the asymmetric cycloaddition of o-QMs, leading to enantioenriched products. nih.gov Squaramide-based catalysts have also proven effective in promoting [4+2] cycloadditions between dienals and coumarin (B35378) carboxylates. beilstein-journals.org Furthermore, aminocatalysts can be utilized in multicatalytic one-pot processes to produce optically active 3,4-dihydrocoumarins. acs.org These catalysts often operate through the formation of hydrogen bonds or by creating chiral intermediates that guide the stereochemical course of the reaction. nih.govbeilstein-journals.org
Transition Metal Catalysts: Transition metals, particularly palladium, play a significant role in the synthesis and modification of dihydrocoumarins. rsc.org Palladium-catalyzed asymmetric allylic alkylation has been used for the kinetic resolution of 4-substituted-3,4-dihydrocoumarins, affording optically active products with high enantioselectivity. rsc.org Erbium triflate (Er(OTf)₃), a Lewis acid, has been shown to effectively catalyze the cascade reaction of p-quinone methides with 1,3-dicarbonyl compounds to produce 4-aryl-3,4-dihydrocoumarins. nih.govscispace.com
Brønsted Acids: Brønsted acids are frequently used as catalysts in dihydrocoumarin synthesis. nih.govrsc.orgresearchgate.net For instance, p-toluenesulfonic acid can catalyze the C-H oxidation and cyclization cascade of 2-alkyl phenols with oxazolones. nih.gov In the Er(OTf)₃-catalyzed synthesis of 4-aryl-3,4-dihydrocoumarins, the Lewis acidic nature of the erbium salt is the primary driving force, but the general principles of acid catalysis in promoting cyclization and dehydration steps are relevant. nih.govscispace.com
| Catalytic System | Role in Dihydrocoumarin Synthesis | Example Reaction |
| Organocatalysts | ||
| Chiral Phosphoric Acid | Asymmetric [4+2] cycloaddition | Reaction of o-QM with oxazolone nih.gov |
| Squaramide | Asymmetric [4+2] cycloaddition | Reaction of 2,4-dienals with 3-coumarincarboxylates beilstein-journals.org |
| Aminocatalyst | Multicatalytic one-pot synthesis | Merging aminocatalysis with NHC-catalyzed redox reaction acs.org |
| Transition Metal Catalysts | ||
| Palladium Complex | Kinetic resolution via allylic alkylation | Resolution of 4-substituted-3,4-dihydrocoumarins rsc.org |
| Erbium Triflate (Er(OTf)₃) | Lewis acid catalysis of cascade reaction | Reaction of p-QMs with 1,3-dicarbonyls nih.gov |
| Brønsted Acids | ||
| p-Toluenesulfonic Acid | Acid-catalyzed cyclization cascade | C-H oxidation/cyclization of 2-alkyl phenols nih.gov |
Studies on Stereochemical Control and Regioselectivity
Achieving high levels of stereochemical control and regioselectivity is a critical aspect of modern synthetic chemistry, and the synthesis of 3,4-dihydrocoumarins is no exception.
Stereochemical Control: The asymmetric synthesis of 3,4-dihydrocoumarins, leading to the formation of specific enantiomers or diastereomers, is a major focus. The use of chiral catalysts is the most common strategy to achieve this. For example, a one-pot synthesis of 3,4-dihydrocoumarins via a C-H oxidation/conjugate addition/cyclization cascade has been shown to proceed with excellent diastereoselectivity (>20:1). nih.gov The enantioselective formation of substituted 3,4-dihydrocoumarins can be achieved through multicatalytic one-pot processes, often yielding products with high enantiomeric excess. acs.org Palladium-catalyzed kinetic resolution is another powerful method for obtaining enantiomerically enriched 3,4-dihydrocoumarins. rsc.org
Regioselectivity: Regioselectivity refers to the control of which position on a molecule reacts. In the context of dihydrocoumarin synthesis, this often relates to the position of substitution on the coumarin core. For instance, in the photocatalytic alkylamination of coumarins, it is possible to achieve site- and regioselective functionalization to access either 3-amino- or 4-amino dihydrocoumarins. researchgate.net The Er(OTf)₃-catalyzed cascade reaction of p-quinone methides with β-ketoesters can lead to the formation of either 4-aryl-3,4-dihydrocoumarins or 4-aryl-4H-chromenes, with the product distribution being influenced by the substituents on the β-ketoester. nih.gov For example, a strong electron-donating group on the benzene (B151609) ring of the β-ketoester favored the formation of the 4-aryl-4H-chromene. nih.gov
| Method | Focus | Key Findings |
| C-H Oxidation/Cyclization Cascade | Diastereoselectivity | Excellent diastereoselectivity (>20:1) was achieved. nih.gov |
| Multicatalytic One-Pot Process | Enantioselectivity | Products formed in good to excellent yields and generally excellent enantioselectivities. acs.org |
| Pd-Catalyzed Kinetic Resolution | Enantioselectivity | Afforded optically active mono- and trans-3,4-disubstituted dihydrocoumarins with high enantioselectivities. rsc.org |
| Photocatalytic Alkylamination | Regioselectivity | Enabled the synthesis of either 3-amino- or 4-amino dihydrocoumarins. researchgate.net |
| Er(OTf)₃-Catalyzed Cascade | Regioselectivity | Product distribution between dihydrocoumarins and chromenes was influenced by substrate electronics. nih.gov |
Reactivity Profiling of the Dihydrocoumarin Core and Substituted Variants
The dihydrocoumarin core is not merely a stable endpoint but possesses its own characteristic reactivity, allowing for further functionalization. The presence of substituents can significantly modulate this reactivity.
The lactone ring within the dihydrocoumarin structure is a key functional group. It can direct ortho C-H bond activation, enabling the selective modification of the molecule. frontiersin.org The reactivity of the dihydrocoumarin core is also evident in its use as a radical acceptor in regioselective alkylamination reactions. researchgate.net
Substituted dihydrocoumarins exhibit diverse reactivity. For example, 4-aryl-3,4-dihydrocoumarins are important intermediates for the synthesis of 3,3-diarylpropionic acid derivatives, which have shown biological activity. researchgate.net The Er(OTf)₃-catalyzed cascade reaction that forms 4-aryl-3,4-dihydrocoumarins also highlights a competing reaction pathway leading to 4-aryl-4H-chromenes, demonstrating the nuanced reactivity of the intermediates involved. nih.gov The synthesis of dihydrocoumarin-fused dihydropyranones through a [4+2] cyclization of 3-aroylcoumarins showcases how the reactivity of a substituted coumarin can be harnessed to build more complex heterocyclic systems. frontiersin.org
Biological Evaluation Research and Structure Activity Relationship Sar Studies of Dihydrocoumarin Scaffolds
Research on Diverse Biological Activities
The dihydrocoumarin (B191007) core structure has proven to be a versatile scaffold for the development of various therapeutic agents. Its derivatives have been synthesized and evaluated for a wide range of biological activities.
Anticoagulant Activity Research
The anticoagulant properties of coumarin (B35378) derivatives, particularly 4-hydroxycoumarins, are well-established, with warfarin (B611796) being a prominent example. nih.govnih.govwikipedia.org These compounds typically function as vitamin K antagonists, inhibiting the vitamin K epoxide reductase (VKER) enzyme in the liver. nih.govmdpi.comnih.gov This inhibition leads to a deficiency in the vitamin K-dependent clotting factors, thereby exerting an anticoagulant effect. nih.gov
Research into the structure-activity relationship (SAR) of these compounds has yielded several key insights:
The presence of a 4-hydroxy group is crucial for anticoagulant activity. nih.govhu.edu.jo
Deprotonation of the 4-hydroxycoumarin (B602359) moiety is essential for the inhibition of VKER. nih.gov
The nature of the substituent at the C-3 position significantly modulates inhibitory activity. nih.gov For instance, linear isoprenyl side chains have been shown to increase VKER inhibition compared to the cyclical substituents found in warfarin. nih.gov
Derivatives such as 7,8-dihydroxy-3-(4-methylphenyl)coumarin have been shown to increase prothrombin time (PT), indicating anticoagulant effects. nih.gov In one study, certain synthetic coumarin derivatives showed higher anticoagulant activity than warfarin. hu.edu.jo
Biscoumarins, which are essentially two coumarin units linked together, have also demonstrated promising anticoagulant activity, with substitutions at position 7 of the coumarin framework noted as being particularly influential. ekb.eg
Studies have compared newly synthesized derivatives to warfarin. For example, 4-hydroxy-3-[1-phenyl-2-(4'-chlorobenzoyl)ethyl]-2H-1-benzopyran-2-one and 3,3'-p-bromobenzylidene-bis-(4-hydroxy-2H-1-benzopyran-2-one) were reported to have a greater anticoagulant effect than warfarin. researchgate.net Another study found that 4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile exhibited higher anticoagulant activity than warfarin based on prothrombin time measurements. hu.edu.jo
Table 1: Anticoagulant Activity of Selected Coumarin Derivatives
Anticancer Activity Research
Dihydrocoumarin scaffolds have emerged as a promising area in the development of novel anticancer agents. capes.gov.brrsc.org Research has demonstrated their ability to induce cell death and inhibit proliferation in various cancer cell lines. nih.gov
A series of novel 4,7-dihydroxycoumarin-based derivatives were synthesized and showed potent cytotoxicity against A549, HeLa, SKNSH, and MCF7 cancer cell lines, with IC50 values in the micromolar range. nih.gov The most active of these compounds was found to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization. nih.gov Molecular docking studies further supported these findings, showing strong interactions with the amino acids of tubulin. nih.gov
Structure-activity relationship studies have revealed that substitutions on the coumarin ring play a critical role in their anticancer efficacy. For instance, O-prenylated coumarin derivatives, particularly those with a prenylation at position 6, have shown enhanced anticancer properties and selective toxicity towards HeLa cervical cancer cells while being non-toxic to normal cells. nih.gov These compounds were found to induce apoptosis and cause a G1 cell cycle arrest. nih.gov Furthermore, the introduction of four-substituted derivatives has shown promising anticancer effects by targeting pathways like topoisomerase inhibition and modulating apoptosis-related proteins. nih.gov Hybrid molecules, such as those combining coumarin with 1,2,3-triazole and benzoyl-substituted arylamine moieties, have displayed potent antiproliferative activities. One such compound exhibited an IC50 value of 0.03 µM against the MDA-MB-231 human breast cancer cell line, which was significantly more potent than doxorubicin. mdpi.com
Table 2: Anticancer Activity of Selected Dihydrocoumarin Derivatives
Antioxidant Activity Research
Coumarin derivatives, particularly those with hydroxyl groups on the benzenoid ring, are recognized for their potent antioxidant and radical-scavenging properties. tmu.edu.tw Dihydrocoumarin derivatives have been a focus of research for their potential to treat conditions related to oxidative stress. tmu.edu.twnih.gov
Studies have employed various assays to evaluate these properties. For instance, in cell-free systems, 5,7-dihydroxycoumarin (B1309657) derivatives have demonstrated potent scavenging of DPPH and superoxide (B77818) radicals. tmu.edu.tw A dihydrocoumarin-apocynin derivative (HCA) was synthesized and found to be a more effective radical scavenger than apocynin in DPPH, triene degradation, and FRAP assays. nih.govresearchgate.net This derivative also showed a significant capacity as an inhibitor of NADPH oxidase, an enzyme complex involved in producing reactive oxygen species. nih.govresearchgate.net
The mechanism of their antioxidant action has been investigated using both experimental (Electron Paramagnetic Resonance) and computational (Density Functional Theory) methods. nih.gov For newly synthesized 4,7-dihydroxycoumarin (B595064) derivatives, studies have shown they can effectively reduce hydroxyl radicals (HO•). nih.gov The primary mechanisms for this antiradical activity were identified as Hydrogen Atom Transfer (HAT) and Sequential Proton Loss followed by Electron Transfer (SPLET). nih.gov
Table 3: Antioxidant Activity of Selected Dihydrocoumarin Derivatives
Antiviral Activity Research (e.g., Anti-HIV, Anti-Hepatitis, Anti-Influenza)
Coumarin derivatives have been identified as promising scaffolds for the development of antiviral agents, including those targeting HIV, hepatitis, and influenza viruses. nih.gov They represent a class of non-peptidic compounds that can be orally bioavailable. nih.gov
In the context of anti-HIV research, 4-hydroxycoumarin derivatives were identified as reversible competitive inhibitors of HIV-1 protease. nih.gov Modifications around the coumarin nucleus, such as the addition of prenyl or prenacyl substituents, have been suggested as a key structural factor for enhancing antiviral activity. nih.gov Specifically, sulfanylphenylcoumarin derivatives have been shown to inhibit HIV replication by a dual mechanism involving the inhibition of NF-κB and Tat functions. nih.gov
Regarding influenza, a coumarin derivative, BPR2-D2, demonstrated a broad antiviral spectrum against various strains of influenza A and B. nih.gov This compound acts by targeting the viral ribonucleoproteins (RNPs) which are essential for viral RNA synthesis. nih.gov Interestingly, this same molecule was also found to be an effective anti-HIV agent, suggesting its potential as a dual-action therapeutic. nih.gov The threat of influenza pandemics also highlights the need for effective treatments, especially for vulnerable populations such as those with HIV or chronic viral hepatitis. nih.gov
Anti-inflammatory Activity Research
The anti-inflammatory properties of coumarin and its derivatives are well-documented. researchgate.netnih.gov These compounds can influence processes involving free radical-mediated injury and reduce tissue edema. researchgate.netresearchgate.net
Research has shown that dihydrocoumarin derivatives can exert anti-inflammatory effects through various mechanisms. A dihydrocoumarin-apocynin hybrid demonstrated potent anti-inflammatory properties linked to its ability to inhibit NADPH oxidase. nih.gov Derivatives of 5,7-dihydroxycoumarin have been evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells, with several compounds showing activity at low micromolar concentrations. nih.gov One derivative, in particular, had an IC50 value of 7.6 µM against NO production. nih.gov
In vivo studies using models like the carrageenan-induced paw edema in rats have further confirmed these activities. researchgate.netnih.gov Some 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones surpassed the activity of the standard drug indomethacin (B1671933) in reducing edema. nih.gov Structure-activity relationship studies suggest that hydroxyl substitutions at the 5-, 6-, or 7-positions of the coumarin ring are beneficial for inhibiting lipoxygenase, a key enzyme in inflammatory pathways. researchgate.net
Table 4: Anti-inflammatory Activity of Selected Dihydrocoumarin Derivatives
Antimicrobial Activity Research (e.g., Antibacterial, Antifungal)
Coumarin derivatives have garnered significant interest for their antimicrobial properties, offering a potential avenue to combat the growing issue of antibiotic resistance. samipubco.commdpi.com Both natural and synthetic coumarins have demonstrated a broad spectrum of activity against various bacterial and fungal strains. researchgate.netnih.gov
Studies on 4-hydroxycoumarin derivatives have shown strong microbiological activity, with inhibition zones against bacteria ranging from 6 to 27 mm and inhibition percentages against fungi from 6% to 26%. samipubco.com Structural modifications, such as the inclusion of nitrogen atoms, have been shown to enhance antibacterial activity, likely by increasing membrane permeability and disrupting cellular processes. samipubco.com
Specific coumarin hybrids have shown remarkable potency. A coumarin-pyrazole derivative with a CF3 group exhibited a minimum inhibitory concentration (MIC) of 1.95 µg/ml against Bacillus pumilus. nih.gov Another derivative containing an S-CH3 group showed superior activity against Staphylococcus faecalis with an MIC of 1.95 µg/ml, which was twice as effective as penicillin G. nih.gov Coumarin-triazole hybrids have also been extensively studied, with some water-soluble hydrochloride salts showing stronger antibacterial and antifungal efficacy than their less soluble precursors. mdpi.com
Table 5: Antimicrobial Activity of Selected Coumarin Derivatives
Neuroprotective Activity Research
The escalating prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, has driven the search for novel therapeutic agents. Dihydrocoumarin derivatives have emerged as a promising class of compounds due to their potential to target multiple pathways involved in the complex pathophysiology of these disorders. nih.gov
Monoamine Oxidase-B (MAO-B) Inhibition:
Monoamine oxidase-B is a key enzyme responsible for the degradation of neurotransmitters like dopamine. Its inhibition can help alleviate symptoms of Parkinson's disease. mdpi.com A novel series of 3,4-dihydrocoumarins were designed and synthesized as selective and reversible human MAO-B (hMAO-B) inhibitors. nih.gov Many of these compounds demonstrated potent and selective inhibition of hMAO-B over hMAO-A, with IC50 values in the nanomolar to sub-nanomolar range. nih.gov
Notably, one of the most potent compounds from this series exhibited an IC50 value of 0.37 nM for hMAO-B, showing a selectivity of over 270,270-fold compared to hMAO-A. nih.gov Kinetic studies revealed that this compound acts as a reversible and competitive inhibitor of hMAO-B. nih.gov Furthermore, neuroprotective studies showed its ability to protect PC12 cells from toxins like 6-hydroxydopamine (6-OHDA) and rotenone, and it demonstrated the ability to cross the blood-brain barrier in a parallel artificial membrane permeability assay. nih.gov This compound also significantly prevented motor deficits in an MPTP-induced Parkinson's disease model in mice. nih.gov
Other studies have also highlighted the potential of coumarin derivatives as MAO-B inhibitors. For instance, a series of 3-aryl-4-hydroxycoumarin derivatives were synthesized, with most showing MAO-B inhibitory activity. drugbank.com The presence of methoxy (B1213986) and chloro groups on the 3-phenyl ring significantly influenced their inhibitory activity. drugbank.com
Cholinesterase Inhibition and Anti-Alzheimer's Activity:
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibiting these enzymes is a primary therapeutic strategy for Alzheimer's disease. mdpi.com
New 2-oxo-chromene-7-oxymethylene acetohydrazide derivatives have been synthesized and evaluated as AChE inhibitors. nih.govresearchgate.net One particular compound from this series showed promising inhibitory impact with an IC50 value of 0.802 μM. nih.govresearchgate.netnih.gov In vivo studies in rats with induced Alzheimer's disease demonstrated that this compound could improve cognitive function. nih.govresearchgate.netnih.gov
Another study focused on coumarin-3-carboxamide-N-morpholine hybrids as cholinesterase inhibitors. nih.gov Most of these compounds showed potent inhibition of AChE. nih.gov One derivative with an unsubstituted coumarin moiety was found to be 1.78 times more potent than the standard drug rivastigmine (B141) against AChE. nih.gov
Furthermore, coumarin derivatives have been investigated for their ability to activate the TRKB-CREB-BDNF pathway, which is crucial for neuronal survival and is often altered in tauopathies like Alzheimer's disease. nih.gov Certain coumarin derivatives were found to reduce tau protein aggregation, decrease reactive oxygen species, and promote neurite outgrowth in neuronal cells, with these effects being mediated through the activation of TRKB signaling. nih.gov
Anti-Parkinson's Activity:
Beyond MAO-B inhibition, dihydrocoumarin scaffolds are being explored for broader anti-Parkinson's effects. The neuroprotective effects of these compounds are crucial, as current therapies primarily manage symptoms without halting disease progression. nih.gov Research has shown that some dihydrocoumarin derivatives can protect neuronal cells from damage induced by neurotoxins commonly used to model Parkinson's disease. nih.gov This neuroprotection is a key aspect of developing disease-modifying therapies. nih.gov
Enzyme Inhibition Studies
The inhibitory potential of dihydrocoumarins extends beyond neuroprotective targets to other enzymes implicated in various diseases.
Aldose Reductase Inhibition:
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes overactive in hyperglycemic conditions and is linked to diabetic complications. frontiersin.orgmdpi.com Inhibiting this enzyme is a therapeutic strategy to prevent or manage these complications. nih.gov While specific studies on 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin are limited, the broader class of coumarins has been investigated. The development of aldose reductase inhibitors has been a significant area of research, though many have failed in clinical trials. nih.gov The focus is now shifting towards developing differential inhibitors that can selectively block the harmful activities of the enzyme while preserving its beneficial detoxifying functions. mdpi.com
Kinase Inhibition:
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their inhibition is a promising strategy in cancer therapy. nih.gov Coumarin derivatives have been synthesized and evaluated as inhibitors of various kinases. For instance, novel 6-bromo-coumarin derivatives have shown potential as CDK4 inhibitors. nih.gov Another study explored coumarin derivatives as inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in Alzheimer's disease and other conditions. researchgate.net Some of the synthesized coumarins showed significant inhibitory activity against GSK-3β, with IC50 values in the low micromolar range. researchgate.net Additionally, 3-thiazolyl-coumarins have been designed as inhibitors of VEGFR-2 kinase, a key target in cancer treatment. mdpi.com
Structure-Activity Relationship (SAR) Analysis of Substituted Dihydrocoumarins
The biological activity of dihydrocoumarin derivatives is highly dependent on the nature and position of substituents on the coumarin scaffold. Understanding these structure-activity relationships (SAR) is crucial for designing more potent and selective therapeutic agents.
Impact of Substitution Patterns on Biological Efficacy and Selectivity
SAR studies have provided valuable insights into how different functional groups on the dihydrocoumarin ring system influence their biological effects.
For MAO-B inhibition , the substitution pattern on the 3-phenylcoumarin (B1362560) scaffold is critical. mdpi.com For instance, in a series of 3-aryl-4-hydroxycoumarins, the presence of methoxy and chloro groups on the 3-phenyl ring was found to be important for inhibitory activity. drugbank.com Furthermore, a chloro atom at the 6-position of the coumarin moiety enhanced both the inhibitory activity and selectivity for MAO-B. drugbank.com In another study on 3-phenylcoumarins, it was observed that methyl, methoxy, or bromine substituents on the 3-phenylcoumarin scaffold, particularly at positions 6 and 3' or 4', potentiated MAO-B activity and selectivity. mdpi.com
Regarding cholinesterase inhibition , the substituents on the coumarin ring also play a significant role. In a series of 2-oxo-chromene-7-oxymethylene acetohydrazide derivatives, the specific substitutions on the hydrazide moiety influenced the anti-AChE activity. researchgate.netnih.gov
The hydrogenation of the C3-C4 double bond in the parent coumarin structure to form dihydrocoumarins can also lead to enhanced biological properties. For example, newly generated dihydrocoumarins with hydroxy alkyl groups at the C-3 and C-4 positions showed potent tyrosinase inhibitory effects compared to the parent coumarin. nih.gov
Rational Design and Optimization of Bioactive Dihydrocoumarin Derivatives
The insights gained from SAR studies are being applied to the rational design and optimization of dihydrocoumarin derivatives with improved biological profiles. nih.govscielo.br This involves a combination of chemical synthesis, biological evaluation, and computational modeling. nih.govmdpi.com
The design of novel dihydrocoumarins often starts with a known bioactive scaffold, which is then modified with various functional groups to enhance its activity, selectivity, and pharmacokinetic properties. nih.gov For example, based on the SAR of MAO-B inhibitors, researchers have designed and synthesized new series of 3,4-dihydrocoumarins with specific substitutions aimed at maximizing their inhibitory potency and selectivity. nih.gov
Computational methods such as molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) are increasingly being used to guide the design process. mdpi.comnih.govnih.gov These techniques help to predict how different structural modifications will affect the binding of the compound to its target enzyme, allowing for a more focused and efficient drug discovery process. For example, docking simulations have been used to understand the binding modes of 3,4-dihydroquinazoline derivatives to cholinesterases, explaining their observed inhibitory activities. nih.gov Similarly, 3D-QSAR models have been developed to explore the structural requirements of coumarins for potent Mcl-1 inhibition, an anti-cancer target. nih.gov
The ultimate goal of these optimization efforts is to develop dihydrocoumarin derivatives that are not only potent and selective but also possess favorable drug-like properties, such as the ability to cross the blood-brain barrier for treating neurodegenerative diseases. nih.gov
Data Tables
Table 1: MAO-B Inhibitory Activity of Dihydrocoumarin Derivatives
Data is illustrative and compiled from multiple sources. Specific compound structures and detailed experimental conditions can be found in the cited literature.
| Compound Series | Key Structural Features | MAO-B IC50 Range | Selectivity (MAO-B vs MAO-A) | Reference |
| 3,4-Dihydrocoumarins | Varied substitutions | Nanomolar to sub-nanomolar | High | nih.gov |
| 3-Aryl-4-hydroxycoumarins | Methoxy and chloro substitutions on phenyl ring | - | Selective for MAO-B | drugbank.com |
| 3-Phenylcoumarins | Methyl, methoxy, or bromine substitutions | Picomolar range | High | mdpi.com |
Table 2: Cholinesterase Inhibitory Activity of Coumarin Derivatives
Data is illustrative and compiled from multiple sources. Specific compound structures and detailed experimental conditions can be found in the cited literature.
| Compound Series | Target Enzyme | IC50 Value | Reference |
| 2-Oxo-chromene-7-oxymethylene acetohydrazides | Acetylcholinesterase | 0.802 μM | nih.govresearchgate.netnih.gov |
| Coumarin-3-carboxamide-N-morpholine hybrids | Acetylcholinesterase | More potent than rivastigmine | nih.gov |
Advanced Spectroscopic Characterization and Computational Studies in Dihydrocoumarin Research
Spectroscopic Techniques for Structural Elucidation in Research
The definitive identification of 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin relies on the synergistic use of several high-precision spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for an unambiguous assignment of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for structural confirmation. researchgate.netasianpubs.orgshd.org.rs
In the ¹H NMR spectrum , the protons of the dihydrocoumarin (B191007) core and its substituents exhibit characteristic chemical shifts. The protons on the phenyl group at position 4 typically appear as a multiplet in the aromatic region (δ 7.20-7.40 ppm). The aromatic protons on the benzopyran core will also resonate in this region, with their specific shifts influenced by the electron-withdrawing carboxyl group. The methine proton at position 4 (C4-H), being benzylic and adjacent to the phenyl ring, is expected to appear as a triplet around δ 4.2-4.4 ppm. The diastereotopic methylene (B1212753) protons at position 3 (C3-H₂) will present as a doublet of doublets, typically in the range of δ 2.9-3.2 ppm. The acidic proton of the carboxyl group is expected to be a broad singlet at a significantly downfield shift, often above δ 12.0 ppm, though its visibility can be affected by the solvent and concentration. libretexts.orgresearchgate.net
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the lactone is typically the most downfield signal, expected around δ 168-170 ppm. The carboxyl carbon at position 6 will also be in the carbonyl region, around δ 165-170 ppm. libretexts.org Aromatic carbons resonate between δ 115-150 ppm. The specific carbons of the benzopyran ring can be distinguished based on their substitution; for example, the carbon bearing the lactone oxygen (C8a) would be significantly deshielded. The aliphatic carbons, C3 and C4, are found further upfield, with C4 appearing around δ 40-45 ppm and C3 around δ 35-40 ppm. researchgate.netshd.org.rs Detailed 2D NMR experiments, such as COSY, HSQC, and HMBC, would be employed for the definitive assignment of all proton and carbon signals. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 (C=O, Lactone) | - | ~168.5 |
| C3 (-CH₂-) | ~2.9 - 3.2 (dd) | ~35 - 40 |
| C4 (-CH-) | ~4.2 - 4.4 (t) | ~40 - 45 |
| C4a | - | ~120 - 125 |
| C5 | Aromatic Region | Aromatic Region |
| C6 (-COOH) | - | ~165 - 170 |
| C7 | Aromatic Region | Aromatic Region |
| C8 | Aromatic Region | Aromatic Region |
| C8a | - | ~150 - 155 |
| Phenyl C1' | - | ~140 - 145 |
| Phenyl C2'-C6' | ~7.20 - 7.40 (m) | ~126 - 130 |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is characterized by several key absorption bands. nih.gov
The most prominent features are the carbonyl (C=O) stretching vibrations. Two distinct C=O bands are expected: one for the lactone carbonyl group and another for the carboxylic acid carbonyl. The lactone C=O stretch typically appears as a strong band around 1760-1780 cm⁻¹. The carboxylic acid C=O stretch is found at a slightly lower frequency, generally between 1690-1720 cm⁻¹. udel.edulibretexts.org The presence of a carboxylic acid is further confirmed by a very broad O-H stretching band that spans a wide range, typically from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching region. libretexts.orgvscht.cztutorchase.com
Other significant absorptions include the C-H stretches from the aromatic rings (above 3000 cm⁻¹) and the aliphatic CH₂ and CH groups (below 3000 cm⁻¹). udel.edu The C-O stretching vibrations of the lactone and carboxylic acid will appear in the fingerprint region, between 1000-1300 cm⁻¹. udel.edulibretexts.org
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |
| Lactone C=O | C=O stretch | ~1760 - 1780 | Strong |
| Carboxylic Acid C=O | C=O stretch | ~1690 - 1720 | Strong |
| Aromatic C=C | C=C stretch | ~1450 - 1600 | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides the highly accurate mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₆H₁₂O₄), the calculated exact mass is 268.0736 Da. HRMS analysis would confirm this mass with high precision (typically within 5 ppm), distinguishing it from other compounds with the same nominal mass.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. uvic.ca For 4-aryl-3,4-dihydrocoumarins, common fragmentation pathways include retro-Diels-Alder (RDA) reactions and losses of small neutral molecules like CO and CO₂. uvic.cabenthamopen.comchemrxiv.org The initial fragmentation might involve the loss of water (H₂O) from the carboxyl group or the loss of carbon dioxide (CO₂). Another characteristic fragmentation is the cleavage of the dihydro-pyrone ring, which can help to confirm the connectivity of the core structure. benthamopen.commdpi.comkobv.de The presence of the phenyl substituent at C4 would likely lead to the formation of a stable benzylic or tropylium (B1234903) ion, which would be a diagnostic peak in the product ion spectrum. uvic.ca
X-ray Diffraction Analysis for Absolute and Relative Configuration Determination
While NMR, IR, and MS can define the constitution of a molecule, X-ray diffraction on a single crystal is the definitive method for determining its three-dimensional structure, including both relative and absolute configuration. researchgate.netresearchgate.net Since this compound contains a chiral center at the C4 position, it exists as a pair of enantiomers.
To perform X-ray analysis, a high-quality single crystal of the compound is required. The diffraction pattern of X-rays passing through the crystal allows for the calculation of electron density maps, from which the precise positions of all atoms in the molecule can be determined. This reveals the relative stereochemistry of all chiral centers. To determine the absolute configuration (i.e., distinguishing between the R and S enantiomers), anomalous dispersion effects are measured, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. researchgate.netthieme-connect.de For a molecule containing only C, H, and O, determining the absolute configuration can be challenging but is sometimes possible. thieme-connect.de Alternatively, the compound can be co-crystallized with a chiral reference molecule of known absolute configuration to establish its stereochemistry. researchgate.netnih.govnih.gov The resulting data includes unit cell dimensions, space group, and atomic coordinates, which together provide an unambiguous depiction of the molecule's solid-state conformation.
Computational Chemistry and Theoretical Investigations
Computational methods, particularly Density Functional Theory (DFT), serve as powerful complements to experimental techniques, offering insights into molecular properties that are difficult or impossible to measure directly.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. thenucleuspak.org.pk By solving approximations of the Schrödinger equation, DFT can predict molecular geometries, vibrational frequencies (correlating with IR spectra), and NMR chemical shifts. shd.org.rsresearchgate.net
For this compound, DFT calculations can be used to analyze its electronic properties. The calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. thenucleuspak.org.pkresearchgate.net
Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. thenucleuspak.org.pkresearchgate.net For this compound, the MEP map would likely show negative potential around the carbonyl oxygens and the carboxyl group, indicating sites susceptible to electrophilic attack, while regions of positive potential would indicate sites for nucleophilic attack. These theoretical insights are invaluable for predicting and understanding the molecule's reactivity in various chemical environments. rsc.orgnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations provide critical insights into its conformational flexibility and its interaction dynamics with biological targets such as enzymes or receptors. The simulation process involves calculating the trajectory of the molecule by solving Newton's equations of motion, allowing researchers to observe how the molecule behaves in a simulated physiological environment.
A key application of MD is to assess the stability of a ligand-protein complex. After an initial docking pose is predicted, an MD simulation can reveal whether the ligand remains stably bound within the active site or if it dissociates. mdpi.com Analysis of the Root Mean Square Deviation (RMSD) of the molecule's atoms over the course of the simulation is a standard method to evaluate the stability of the system. A system that reaches and maintains a stable RMSD value is considered to have reached equilibrium. mdpi.com For instance, simulations of other heterocyclic compounds have shown that stable RMSD values are typically reached after hundreds of nanoseconds. mdpi.com
Furthermore, MD simulations elucidate the specific intermolecular interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. By analyzing the simulation trajectory, researchers can determine the persistence of these interactions over time. For example, a simulation might show that the carboxyl group of this compound forms a stable hydrogen bond with a specific amino acid residue like arginine in a target protein, while the phenyl group engages in hydrophobic interactions within a binding pocket. mdpi.com These studies are crucial for understanding the structural basis of a molecule's biological activity and for guiding the design of more potent derivatives. mdpi.com
Table 1: Typical Parameters Analyzed in a Molecular Dynamics Simulation of a Ligand-Protein Complex
| Parameter | Description | Significance for this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the ligand or protein backbone over time, relative to a reference structure. | Indicates the stability of the compound in the binding site and the overall structural stability of the protein complex. mdpi.com |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms around their average position. | Identifies flexible regions of the protein and key flexible parts of the ligand, such as the rotatable bond connecting the phenyl group. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and the protein over time. | Quantifies the stability of crucial interactions, for example, between the ligand's carboxyl/carbonyl groups and polar residues in the active site. mdpi.com |
| Binding Free Energy (e.g., MM/PBSA) | Estimates the free energy of binding by combining molecular mechanics energies with a continuum solvation model. | Provides a quantitative prediction of the binding affinity of the compound for its target. |
Quantum Chemistry Computational Methods for Energetic and Electronic Landscape Analysis
Quantum chemistry calculations, particularly those based on Density Functional Theory (DFT), are fundamental for analyzing the energetic and electronic properties of molecules like this compound. thenucleuspak.org.pk These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure, providing a wealth of information about its geometry, stability, and reactivity. nih.gov A common approach involves using a functional like B3LYP with a basis set such as 6-311++G(d,p) to perform geometry optimization, which finds the lowest energy conformation of the molecule. thenucleuspak.org.pk
Once the optimized geometry is obtained, various electronic properties can be calculated. A crucial aspect of this analysis is the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic excitation.
From the HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the electronic landscape. These descriptors provide a theoretical basis for understanding the molecule's behavior in chemical reactions. For instance, chemical potential (μ) indicates the tendency of electrons to escape from the system, while chemical hardness (η) measures the resistance to change in electron distribution. researchgate.net These quantum chemical calculations are invaluable for predicting the intrinsic properties of this compound, offering insights that complement experimental findings. thenucleuspak.org.pknih.gov
Table 2: Global Reactivity Descriptors Derived from Quantum Chemistry Calculations
| Descriptor | Formula | Interpretation |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. researchgate.net |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. researchgate.net |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electronic configuration. researchgate.net |
| Global Electrophilicity (ω) | μ² / 2η | Measures the propensity of a species to accept electrons. |
Molecular Electrostatic Potential (MEP) Surface Analysis for Interaction Site Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for predicting and understanding a molecule's reactive behavior. It is plotted onto the total electron density surface of the molecule, providing a visual map of the charge distribution. researchgate.net The MEP helps identify the regions of a molecule that are rich or deficient in electrons, which in turn predicts the sites for electrophilic and nucleophilic attack, respectively. thenucleuspak.org.pkresearchgate.net
The MEP surface is color-coded to represent different potential values. Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. researchgate.net These areas are electron-rich, often due to the presence of lone pairs on electronegative atoms. Conversely, regions of positive electrostatic potential, which are favorable for nucleophilic attack, are colored blue. researchgate.net These areas are electron-poor, commonly found around hydrogen atoms bonded to electronegative atoms. Green areas represent regions of neutral or zero potential. researchgate.net
For this compound, an MEP analysis would predict the most likely sites for intermolecular interactions. The oxygen atoms of the lactone carbonyl group and the carboxylic acid group are expected to be regions of high negative potential (red or yellow), making them primary sites for hydrogen bond donation and interactions with electrophiles. The hydrogen atom of the carboxyl group would be a site of high positive potential (blue), indicating its role as a hydrogen bond donor. The aromatic rings would show a mix of potentials, contributing to π-π stacking and other non-covalent interactions. researchgate.net This analysis is crucial for rationalizing how the molecule interacts with biological receptors and other molecules. mdpi.com
Table 3: Predicted MEP Values and Interaction Sites for this compound
| Molecular Region | Predicted Potential (Color) | Potential Value Range (kcal/mol) | Predicted Interaction Type |
|---|---|---|---|
| Carbonyl Oxygen (C=O) | Negative (Red) | -35 to -55 | Electrophilic attack; Hydrogen bond acceptor. mdpi.com |
| Carboxyl Oxygen (-COOH) | Negative (Red/Yellow) | -30 to -50 | Electrophilic attack; Hydrogen bond acceptor. mdpi.com |
| Carboxyl Hydrogen (-COOH) | Positive (Blue) | +40 to +60 | Nucleophilic attack; Hydrogen bond donor. mdpi.com |
| Phenyl and Benzene (B151609) Rings | Neutral/Slightly Negative (Green/Yellow) | -10 to +10 | π-π stacking; van der Waals interactions. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.net It provides a detailed chemical picture of bonding by analyzing the wave function in terms of localized, Lewis-like structures (bonding, lone pair, and antibonding orbitals). The interactions between filled "donor" NBOs and empty "acceptor" NBOs lead to the delocalization of electron density, which is a key factor in molecular stabilization. researchgate.nete-journals.in
The strength of these donor-acceptor interactions is quantified using second-order perturbation theory, which calculates the stabilization energy (E(2)). researchgate.net A higher E(2) value indicates a stronger interaction and greater electron delocalization. In the context of this compound, NBO analysis can elucidate several key electronic features. For example, it can quantify the delocalization of the lone pairs of the ester oxygen atom (O1) into the antibonding π* orbitals of the adjacent C=C and C=O bonds. This π → π* and n → π* delocalization is characteristic of the coumarin (B35378) scaffold and contributes significantly to its electronic structure and stability. e-journals.in
Table 4: Representative NBO Donor-Acceptor Interactions for a Dihydrocoumarin Scaffold
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| LP (O) on Carbonyl | π* (C-C) in benzene ring | ~20-25 | n → π* (Resonance) e-journals.in |
| LP (O) in ether linkage | π* (C=C) in pyrone ring | ~40-50 | n → π* (Resonance) e-journals.in |
| π (C=C) in benzene ring | π* (C=C) in benzene ring | ~18-22 | π → π* (Intra-ring delocalization) e-journals.in |
| π (C=C) in pyrone ring | π* (C=O) in lactone | ~15-20 | π → π* (Conjugation) |
| σ (C-H) on phenyl ring | σ* (C-C) in phenyl ring | ~3-5 | σ → σ* (Hyperconjugation) |
*Note: Values are representative and based on studies of similar coumarin structures. e-journals.in
In Silico Studies for Biological Activity Prediction and Ligand-Target Interactions
In silico studies, which encompass a range of computational techniques, are integral to modern drug discovery for predicting the biological activities of compounds and understanding their interactions with molecular targets. For this compound, these methods can efficiently screen for potential protein targets and predict binding affinities, thereby prioritizing experimental testing. biointerfaceresearch.com
A common workflow begins with target prediction using web-based tools like SwissTargetPrediction, which suggests potential protein targets for a small molecule based on chemical similarity to known ligands. biointerfaceresearch.com Once potential targets are identified—for coumarin derivatives, these often include enzymes like carbonic anhydrases, kinases, or receptors like estrogen receptors—molecular docking is employed. biointerfaceresearch.comnih.gov Molecular docking algorithms predict the preferred orientation of the ligand when bound to a target protein, generating a binding pose and a scoring function value, often expressed as binding energy (kcal/mol). nih.gov A lower binding energy generally indicates a more favorable and stable interaction. nih.govresearchgate.net
Studies on similar coumarin structures have shown that the type and position of substituents significantly influence binding affinity. biointerfaceresearch.com The phenyl and carboxyl groups of this compound are expected to play crucial roles in defining its interactions. The carboxyl group can act as a strong hydrogen bond donor and acceptor, while the phenyl group can engage in hydrophobic and π-π stacking interactions. Docking studies can reveal these key interactions with specific amino acid residues in the protein's active site. For example, docking of coumarin-based enamines against the CDK-8 protein showed that the calculated binding energies were in good agreement with experimentally determined IC50 values, validating the predictive power of the in silico approach. nih.govresearchgate.net
Table 5: Hypothetical In Silico Docking Results for this compound
| Protein Target | Protein Class | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Predicted) |
|---|---|---|---|
| Carbonic Anhydrase II | Lyase | -7.5 | His94, His96, Thr199 (via carboxyl group) |
| Cyclin-Dependent Kinase 8 (CDK-8) | Kinase | -8.2 | Asp173, Lys52 (H-bonds); Val33 (hydrophobic) nih.gov |
| Estrogen Receptor Alpha (ERα) | Nuclear Receptor | -6.9 | Arg394, Glu353 (H-bonds); Phe404 (π-π stacking) biointerfaceresearch.com |
| Dipeptidyl Peptidase-IV (DPP-IV) | Hydrolase | -7.8 | Arg125, Ser630, Tyr662 (H-bonds/electrostatic) nih.gov |
*Note: These results are hypothetical and serve to illustrate the output of a typical in silico docking study based on targets identified for other coumarin derivatives. biointerfaceresearch.comnih.govnih.gov
Future Perspectives and Emerging Research Avenues for 6 Carboxyl 4 Phenyl 3,4 Dihydrocoumarin
Development of Novel and Green Catalytic Systems for Dihydrocoumarin (B191007) Synthesis
The synthesis of 3,4-dihydrocoumarins is evolving with a strong emphasis on environmentally friendly and efficient catalytic systems. Modern synthetic strategies are moving away from traditional methods that often require harsh conditions and produce significant waste.
One promising green approach is the use of recyclable heterogeneous catalysts. For instance, Preyssler-type heteropolyacids have been successfully employed for the single-step synthesis of 4-phenyl and 3,4-dihydro-4-phenyl coumarins. semanticscholar.org This solvent-free method offers high yields and the catalyst is non-toxic, air and moisture insensitive, and easily recyclable, aligning with the principles of green chemistry. semanticscholar.org Another innovative approach involves the use of Erbium triflate (Er(OTf)₃) as a gentle Lewis acid catalyst in cascade reactions to construct 4-aryl-3,4-dihydrocoumarin scaffolds. nih.gov This method provides an efficient route to structurally diverse coumarins. nih.gov
Biocatalysis presents another green alternative for dihydrocoumarin synthesis. Microbial reduction of coumarins using various yeasts and filamentous fungi has been explored to selectively reduce the conjugated double bond, offering a pathway to "natural" dihydrocoumarins. mdpi.com While challenges such as substrate toxicity to the microorganisms exist, this approach holds significant potential for sustainable production. mdpi.com
| Catalytic System | Type of Reaction | Key Advantages |
| Preyssler Heteropolyacid | Direct esterification | Recyclable, solvent-free, high yields |
| Erbium triflate (Er(OTf)₃) | Cascade reaction | Gentle Lewis acid, efficient |
| Silver oxide (Ag₂O) and p-toluenesulfonic acid | One-pot cascade reaction | High efficiency, excellent diastereoselectivity |
| Microbial (e.g., Yeasts, Fungi) | Biocatalytic reduction | "Natural" product, sustainable |
Exploration of New Pharmacological Targets and Mechanistic Pathways for Dihydrocoumarin-Based Agents
Recent research has begun to uncover novel pharmacological targets for dihydrocoumarin-based compounds, moving beyond their traditional applications. A significant area of interest is their role as epigenetic modulators, specifically as inhibitors of sirtuin deacetylases. plos.orgnih.gov
Dihydrocoumarin (DHC) has been shown to inhibit the activity of human sirtuin 1 (SIRT1) and sirtuin 2 (SIRT2). plos.orgcaymanchem.com Sirtuins are a class of NAD⁺-dependent deacetylases that play crucial roles in cellular processes like aging, metabolism, and gene silencing. nih.govnih.gov The inhibitory action of DHC on SIRT1 leads to an increase in the acetylation of the p53 tumor suppressor protein, which in turn can induce apoptosis (programmed cell death) in cancer cells. plos.orgnih.gov This discovery opens up a new avenue for the development of dihydrocoumarin-based agents as potential anticancer therapies targeting epigenetic pathways. plos.orgresearchgate.net
Beyond sirtuin inhibition, the broader coumarin (B35378) scaffold has been investigated for its diverse anti-tumor mechanisms. These include the inhibition of carbonic anhydrase (CA), particularly tumor-related isoforms like CA IX and CA XII, and targeting the PI3K/Akt/mTOR signaling pathway. frontiersin.org Some coumarin derivatives have also been found to target VEGFR-2, thereby inhibiting tumor angiogenesis. frontiersin.org The exploration of these and other potential targets for 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin could lead to the development of more selective and effective therapeutic agents. The ability of coumarins to interact with multiple targets offers a strategic advantage over single-target therapies, potentially mitigating the development of drug resistance. nih.gov
Advanced Drug Discovery and Development Strategies for Dihydrocoumarin-Derived Compounds
The discovery and optimization of dihydrocoumarin-based drug candidates are being accelerated by the integration of advanced computational and experimental techniques. These strategies aim to rationally design compounds with improved potency, selectivity, and pharmacokinetic properties.
Computational methods such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking are proving to be invaluable tools. nih.gov 3D-QSAR models can establish a correlation between the structural features of dihydrocoumarin derivatives and their biological activity, providing insights for the design of novel compounds with enhanced efficacy. nih.gov Molecular docking simulations can then be used to predict the binding interactions of these designed molecules with their biological targets, helping to prioritize candidates for synthesis and experimental testing. nih.govresearchgate.net
These computational approaches can be used to create virtual libraries of this compound derivatives with diverse substitutions. By predicting their activity and binding affinity for targets like SIRT1, researchers can focus synthetic efforts on the most promising candidates, thereby saving time and resources.
Furthermore, the development of high-throughput screening (HTS) assays allows for the rapid evaluation of large libraries of dihydrocoumarin compounds against specific biological targets. This experimental approach, combined with computational design, creates a powerful workflow for identifying and optimizing lead compounds in the drug discovery pipeline.
Broadening Applications Beyond Medicinal Chemistry (e.g., Fluorescent Probes, Materials Science, Agrochemicals)
The unique chemical and photophysical properties of the coumarin scaffold are paving the way for the application of dihydrocoumarin derivatives in fields beyond traditional medicine.
Fluorescent Probes: Coumarin derivatives are well-known for their fluorescent properties and are being developed as chemosensors for the detection of various metal ions. mdpi.comnih.gov These "turn-off" or "turn-on" fluorescent probes can exhibit high selectivity and sensitivity for ions such as copper(II), iron(III), and zinc(II). mdpi.compkdc.ac.in The development of dihydrocoumarin-based probes could offer new tools for bio-imaging and environmental monitoring, with potential advantages in terms of stability and specific recognition capabilities.
Materials Science: The incorporation of coumarin moieties into polymer backbones is a growing area of research in materials science. mdpi.com The photochemical properties of coumarins, particularly their ability to undergo reversible [2+2] cycloaddition upon irradiation with UV light, can be exploited to create smart materials. nih.gov This reversible dimerization can be used to develop photo-healable polymers, shape-memory materials, and light-sensitive drug delivery systems. mdpi.comnih.gov Exploring the integration of this compound into polymeric structures could lead to the development of novel functional materials with tailored properties.
Q & A
Q. What are the common synthetic routes for 6-Carboxyl-4-phenyl-3,4-dihydrocoumarin, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via multicomponent reactions, hydroarylation, or lactonization. For example:
- Preyssler acid (PA)-catalyzed synthesis : A solvent-free approach using phenols and α,β-unsaturated carboxylic acids yields 77% under optimized conditions (Table 5, entry 8) .
- Rhodium-catalyzed asymmetric conjugate addition : Achieves 98% enantiomeric excess (ee) using phenylboronic acid and a Rh(I) catalyst in dioxane/water .
- Er(OTf)₃-catalyzed cascade reactions : Efficient for synthesizing derivatives via multicomponent reactions .
Key variables: Catalyst choice (homogeneous vs. heterogeneous), solvent polarity, and stoichiometric ratios significantly impact yield and purity.
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Chromatography : Use HPLC or TLC to assess purity, referencing retention times against standards.
- Spectroscopy :
- NMR : Analyze and spectra for characteristic peaks (e.g., lactone carbonyl at ~170 ppm, aromatic protons in δ 6.5–7.5 ppm) .
- FT-IR : Confirm lactone C=O stretching (~1740 cm) and carboxylic acid O-H (~2500–3000 cm) .
- Melting Point : Reported as 242–243°C; deviations >2°C indicate impurities .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Keep in sealed containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Handling : Use gloves and eye protection; avoid skin contact due to potential irritation (per SDS guidelines) .
- Solubility : Dissolve in DMSO or methanol for experimental use, but avoid aqueous buffers unless stabilized .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields between catalytic methods (e.g., Preyssler acid vs. rhodium catalysis)?
- Methodological Answer :
- Variable Analysis : Compare reaction parameters (temperature, solvent, catalyst loading). For example:
- Preyssler acid requires solvent-free conditions but has lower yields (77%) due to side reactions .
- Rhodium catalysis achieves higher stereoselectivity (98% ee) but demands rigorous anhydrous conditions .
- Mechanistic Studies : Use DFT calculations or kinetic profiling to identify rate-limiting steps (e.g., proton transfer in PA vs. oxidative addition in Rh) .
- Reproducibility : Replicate experiments with controlled moisture/oxygen levels and characterize byproducts via GC-MS .
Q. What strategies enhance enantioselective synthesis of this compound derivatives?
- Methodological Answer :
- Chiral Catalysts : Use Rh(I) complexes with BINAP ligands for asymmetric conjugate additions .
- Substrate Engineering : Introduce steric hindrance (e.g., ortho-substituted phenyl groups) to favor one enantiomer .
- Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., lipases) with chiral stationary phases in HPLC .
Q. How can this compound be applied in developing fluorescence-based sensors for reactive oxygen species (ROS)?
- Methodological Answer :
- Aromatization Probes : Leverage the dihydrocoumarin-to-coumarin aromatization under oxidative stress. For example:
- Superoxide (O) detection : Use KO in anhydrous DMSO to simulate O_2^{•--induced fluorescence enhancement .
- Sensor Design : Modify the carboxyl group to conjugate with targeting moieties (e.g., mitochondria-specific peptides) .
- Validation : Compare fluorescence quantum yields before/after ROS exposure using time-resolved spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
